

L-Tetraguluronic Acid: A Comprehensive Physicochemical and Biological Overview

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Compound of Interest

Compound Name: *L-Tetraguluronic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tetraguluronic acid, more commonly known as L-guluronic acid, is a monosaccharide uronic acid and a C-5 epimer of D-mannuronic acid.[1] It is a fundamental component of alginic acid, a polysaccharide abundant in brown algae.[1][2] This document provides an in-depth technical guide on the physicochemical properties of L-guluronic acid, its biological significance, and its emerging therapeutic potential. All quantitative data is summarized for clarity, and where available, experimental methodologies are detailed.

Physicochemical Properties

The physicochemical properties of L-guluronic acid are crucial for its behavior in biological and chemical systems. Key properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source
Chemical Formula	C ₆ H ₁₀ O ₇	[3]
Molecular Weight	194.14 g/mol	[3]
Appearance	White to off-white solid	
CAS Number	1986-15-8	[3]

Acid-Base and Solubility Properties

Property	Value	Source
pKa	3.65	[4]
Solubility	Soluble in water	[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of L-guluronic acid are not readily available in the literature for the isolated monomer. However, standard methodologies for uronic acids can be applied.

Determination of pKa by ^{13}C -NMR Spectroscopy

The dissociation constant (pKa) of the carboxylic acid group in uronic acids can be determined using ^{13}C -Nuclear Magnetic Resonance (NMR) spectroscopy. This method relies on the principle that the chemical shift of the carbon atom in the carboxyl group is dependent on the pH of the solution.

Methodology:

- A solution of L-guluronic acid is prepared in a suitable solvent, typically D_2O .
- A series of ^{13}C -NMR spectra are acquired at various pH values, ranging from acidic to basic.
- The chemical shift of the C-6 carboxyl carbon is plotted against the pH.
- The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the carboxyl group is 50% ionized.[6][7][8]
[9]

Determination of Optical Rotation by Polarimetry

Optical rotation is a key characteristic of chiral molecules like L-guluronic acid and is measured using a polarimeter.[10][11]

Methodology:

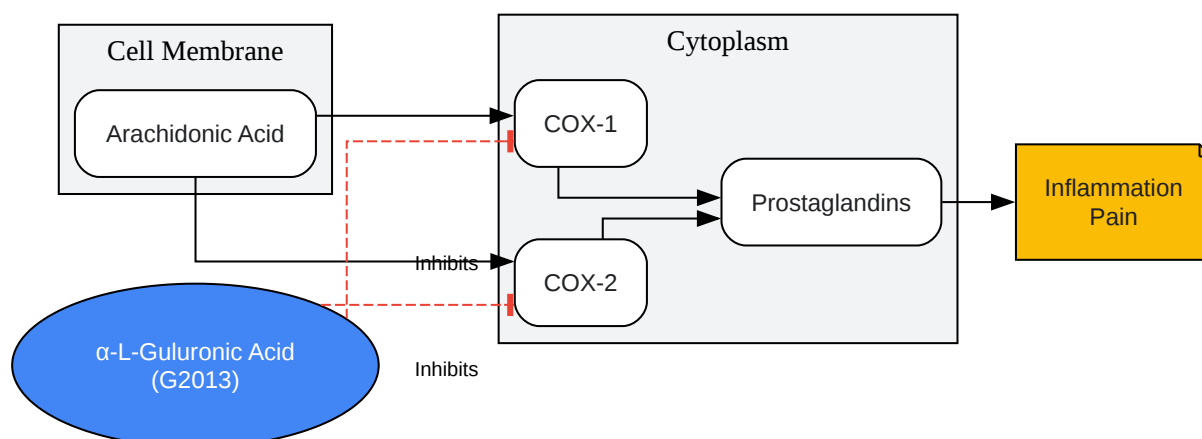
- A solution of L-guluronic acid of a known concentration is prepared in a suitable solvent (e.g., water).
- The solution is placed in a polarimeter cell of a defined path length.
- Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the solution.[\[11\]](#)
- The angle of rotation of the plane of polarized light is measured.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[\[11\]](#)

Biological Activity and Signaling Pathways

Recent research has highlighted the immunomodulatory and anti-inflammatory properties of L-guluronic acid derivatives and oligosaccharides.

Anti-inflammatory Action of α -L-Guluronic Acid (G2013)

A patented α -L-guluronic acid derivative, G2013, has been identified as a novel non-steroidal anti-inflammatory drug (NSAID).[\[12\]](#) It exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[\[12\]](#) This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[\[12\]](#)

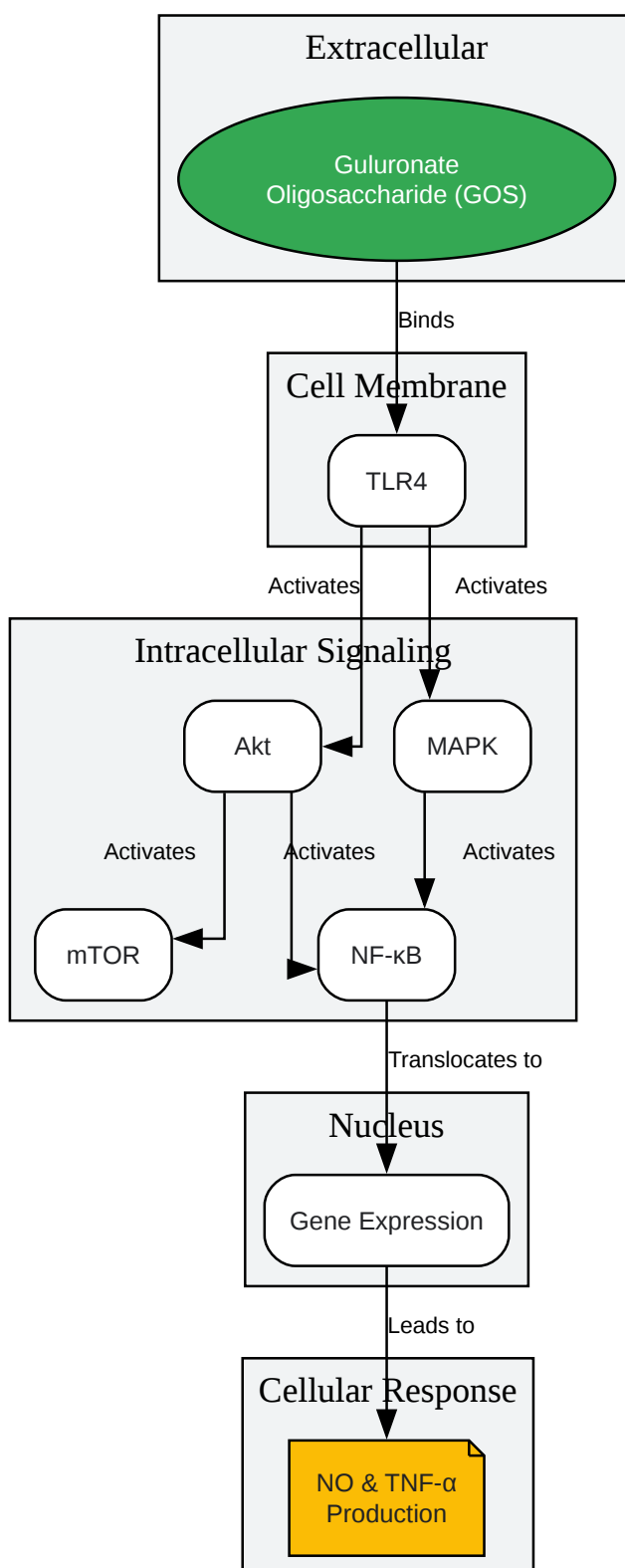


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Figure 1: Anti-inflammatory mechanism of α -L-Guluronic Acid (G2013).

Macrophage Activation by Guluronate Oligosaccharide (GOS)

Oligosaccharides derived from guluronic acid (GOS) have been shown to activate macrophages through Toll-like receptor 4 (TLR4).[13] This interaction triggers downstream signaling cascades involving Akt, NF- κ B, and MAPK pathways, leading to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α), key mediators in the immune response.[13]



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Figure 2: Macrophage activation pathway by Guluronate Oligosaccharide (GOS).

Conclusion

L-guluronic acid is a carbohydrate with significant potential in the fields of materials science and medicine. While its basic physicochemical properties are established, further research is needed to fully characterize the pure monomer and to explore the full therapeutic scope of its derivatives and oligomers. The immunomodulatory and anti-inflammatory activities demonstrated by guluronate-containing molecules open new avenues for drug development, particularly in the context of inflammatory and autoimmune diseases.

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